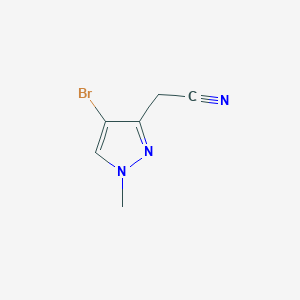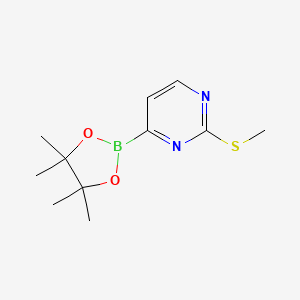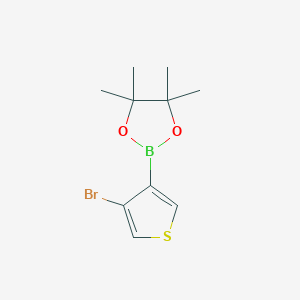
(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile
Descripción general
Descripción
“(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile” is a chemical compound that is used as a pharmaceutical intermediate . It is part of the pyrazole family, which is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazole derivatives, such as “this compound”, have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity . The synthesis methods and synthetic analogues of pyrazole derivatives have been reported over the years .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole nucleus, which leads to diversified applications in different areas such as technology, medicine, and agriculture . The dihedral angles between the pyrazole and pyrimidine rings are 1.28 (17) and 1.56 (17)° .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 161.00 g/mol . It is a liquid with a refractive index of 1.531, a boiling point of 185-188 °C/760 mmHg, and a density of 1.558 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One study utilized a similar pyrazole derivative as a key intermediate for synthesizing various heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes. These compounds were further evaluated for their antioxidant activities, with some showing comparable effects to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial and Antifungal Activities
Another research focus is on the synthesis of novel compounds for evaluating their antimicrobial and antifungal properties. For instance, derivatives synthesized from similar pyrazole compounds were tested against various bacterial and fungal strains, showing significant activities (Pundeer et al., 2013).
Anticancer Activity
Pyrazole derivatives, synthesized from compounds structurally related to “(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile”, have been evaluated for their cytotoxic activities against different cancer cell lines. Some compounds exhibited significant anticancer potential, highlighting the relevance of such structures in medicinal chemistry (Srour et al., 2018).
Antiviral Research
Research into the antiviral activities of pyrazole derivatives includes the synthesis and evaluation of new compounds against viruses such as herpes simplex virus type-1. Some of these derivatives showed promising results, suggesting potential applications in antiviral therapy (Tantawy et al., 2012).
Green Chemistry Applications
In the realm of green chemistry, researchers have developed catalyst-free, water-based synthetic methods for creating novel pyrazole-containing compounds. These methods emphasize environmental sustainability and efficiency (Kumaravel & Vasuki, 2009).
Safety and Hazards
“(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Direcciones Futuras
The future directions for “(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile” and other pyrazole derivatives include further exploration of their synthesis methods and pharmacological properties . Given their wide range of pharmacological activities, these compounds have the potential to be developed into effective therapeutic agents for various diseases .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Based on the broad range of activities reported for similar compounds, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Given the broad range of activities reported for similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-10-4-5(7)6(9-10)2-3-8/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZNKXBPWQXLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310379-44-2 | |
| Record name | 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-methylphenyl)carbamoylamino]propanoic Acid](/img/structure/B3230646.png)
![3-[(Methylcarbamoyl)amino]propanoic acid](/img/structure/B3230658.png)




![{[1-(3-Chloro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B3230697.png)

![N-[4-(2-bromobutanoyl)phenyl]acetamide](/img/structure/B3230702.png)


